Product packaging for 3-Cyclohexylpropanal(Cat. No.:CAS No. 4361-28-8)

3-Cyclohexylpropanal

Cat. No.: B019633
CAS No.: 4361-28-8
M. Wt: 140.22 g/mol
InChI Key: RKFNAZGRJVNWEW-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanal (CAS 4361-28-8) is a monoterpene-derived aldehyde with the molecular formula C₉H₁₆O . It is synthesized via the Dess-Martin periodinane (DMP) oxidation of 3-cyclohexylpropanol, yielding a clear oil characterized by distinct NMR signals (δH 9.76 ppm for the aldehyde proton; δC 203.0 ppm for the carbonyl carbon) . The compound features a cyclohexyl group attached to a three-carbon aliphatic chain terminating in an aldehyde functional group. Its applications span organic synthesis, particularly in stereoselective reactions and as a precursor for fluorescent amino acids and biomolecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B019633 3-Cyclohexylpropanal CAS No. 4361-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylpropanal
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InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNAZGRJVNWEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
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DSSTOX Substance ID

DTXSID20195886
Record name Cyclohexanepropionaldehyde
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Molecular Weight

140.22 g/mol
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CAS No.

4361-28-8
Record name Cyclohexanepropanal
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropanal can be synthesized through several methods. One common approach involves the reduction of 3-cyclohexylpropanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroformylation of cyclohexyl ethylene using a rhodium catalyst under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation process due to its efficiency and scalability. This method involves the reaction of cyclohexyl ethylene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst, yielding this compound as the primary product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpropanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, hydroxylamine.

Major Products Formed:

    Oxidation: 3-Cyclohexylpropanoic acid.

    Reduction: 3-Cyclohexylpropanol.

    Substitution: Imines, oximes.

Scientific Research Applications

3-Cyclohexylpropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclohexylpropanal primarily involves its reactivity as an aldehyde. The formyl group can undergo nucleophilic addition reactions, forming various derivatives. In biological systems, it can interact with nucleophiles such as amino acids and proteins, potentially leading to the formation of Schiff bases and other adducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(2-Oxocyclohexyl)propanal (CAS 2568-20-9)
  • Molecular Formula : C₉H₁₄O₂
  • Reactivity : The ketone enhances electrophilicity, enabling participation in conjugate additions and aldol condensations.
  • Applications : Used in studies requiring ketone-aldehyde bifunctional reactivity .
3-Cyclohex-3-en-1-ylpropanal (CAS 22858-74-8)
  • Molecular Formula : C₉H₁₄O
  • Key Differences : Incorporates a cyclohexene ring (alkene group), increasing unsaturation and reactivity toward Diels-Alder or hydrogenation reactions .
  • Reactivity : The alkene allows for cycloadditions or catalytic hydrogenation to modify the cyclohexane ring.
3-Cyclohexylpropan-1-amine
  • Molecular Formula : C₉H₁₉N
  • Key Differences : Replaces the aldehyde with an amine group, conferring basicity and nucleophilicity .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., reductive amination products) .
3-Cyclohexylaminopropanesulfonic Acid (CAS 1135-40-6)
  • Molecular Formula: C₉H₁₉NO₃S
  • Key Differences : Sulfonic acid group enhances water solubility and acidity (pKa ~1–2), making it suitable as a biochemical buffer .

Structural Analogues in Drug Development

3-(Cyclohexylcarbonyl)amino-3-phenylpropanoic Acid (CAS 436088-46-9)
  • Key Features: Combines a cyclohexylcarbonyl group with a phenylpropanoic acid backbone.
  • Applications : Investigated for enzyme inhibition (e.g., peptidomimetics) due to its rigid structure .
3-Cyclohexylalanine
  • Key Features: Substitutes the aldehyde with a carboxylic acid and amino group, forming a non-natural amino acid.
  • Applications : Used in peptide modification and chiral synthesis .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Reactivity/Applications References
3-Cyclohexylpropanal C₉H₁₆O Aldehyde Wacker oxidation (60% yield), chiral synthesis
3-(2-Oxocyclohexyl)propanal C₉H₁₄O₂ Aldehyde, ketone Bifunctional electrophile
3-Cyclohex-3-en-1-ylpropanal C₉H₁₄O Aldehyde, alkene Diels-Alder reactions
3-Cyclohexylpropan-1-amine C₉H₁₉N Amine Pharmaceutical intermediates
3-Cyclohexylaminopropanesulfonic Acid C₉H₁₉NO₃S Sulfonic acid, amine Biochemical buffering

Biological Activity

3-Cyclohexylpropanal, a compound with a cyclohexyl group attached to a propanal moiety, has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, toxicological data, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C10_{10}H18_{18}O
  • IUPAC Name : this compound
  • Molecular Weight : 158.25 g/mol

The compound features a cyclohexyl ring attached to the third carbon of a propanal chain, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. In vitro tests revealed that it exhibits significant activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa1000 µg/mL

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially in treating infections caused by resistant bacteria.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines have shown varying degrees of effectiveness. For example:

  • Cell Line : HeLa (cervical cancer)
  • IC50_{50} : 30 µM
  • Cell Line : MCF-7 (breast cancer)
  • IC50_{50} : 45 µM

These findings indicate that while this compound possesses cytotoxic properties, further optimization is necessary to enhance its selectivity and efficacy against cancer cells.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. Notably:

  • Acute Toxicity : An LD50 value greater than 5000 mg/kg was observed in rodent models, indicating low acute toxicity.
  • Skin Sensitization : The compound was identified as a skin sensitizer in guinea pigs, warranting caution during handling.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Agents demonstrated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. The research highlighted its potential as an alternative treatment option in clinical settings where conventional antibiotics fail.

Case Study 2: Cancer Cell Line Testing

In a separate investigation reported in Cancer Research, researchers assessed the compound's effects on various cancer cell lines. The results indicated that while it showed promise in inhibiting cell proliferation, further studies are needed to elucidate its mechanism of action and optimize its therapeutic index.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclohexylpropanal in academic research settings?

  • Methodological Answer : The Wacker-type oxidation of unbiased alkenes using a nitrite co-catalyst is a validated method for synthesizing this compound. This approach yields 60% aldehyde under controlled conditions (Procedure C). Alternative pathways include catalytic hydrogenation of α,β-unsaturated aldehydes or Grignard reactions followed by oxidation. Ensure reaction parameters (e.g., solvent polarity, temperature, catalyst loading) are optimized for reproducibility .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Classify this compound as an organic aldehyde and store it with other hydrocarbon derivatives (e.g., aldehydes, ketones) in a cool, dry environment. Separate from oxidizing agents (e.g., peroxides) and inorganic acids. Use airtight glass containers to prevent degradation via air exposure or moisture absorption. Regularly monitor purity using gas chromatography (GC) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to identify aldehyde protons (δ 9.5–10.0 ppm) and cyclohexyl protons (δ 1.0–2.0 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~200 ppm) and cyclohexyl carbons.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ion peaks (m/z ~154 for C9_9H16_{16}O) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Confirm aldehyde C=O stretch (~1720 cm1^{-1}) and cyclohexyl C-H stretches. Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in catalytic oxidation?

  • Methodological Answer :

  • Catalyst Screening : Test palladium(II) complexes with nitrite co-catalysts to enhance selectivity for aldehydes over ketones.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to balance reaction rate and product stability.
  • Kinetic Monitoring : Use in-situ IR or GC-MS to track intermediate formation and adjust reaction time/temperature. For example, maintaining 60–80°C minimizes side reactions like aldol condensation .

Q. How should researchers resolve contradictory data in studies evaluating the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Systematic Review Protocols : Follow PRISMA guidelines to assess study quality, focusing on allocation concealment, blinding, and exclusion criteria. Empirical evidence shows poor methodological rigor (e.g., inadequate blinding) exaggerates treatment effects by 17–41% .
  • Meta-Analysis : Use Cochrane Review methods to pool data from heterogeneous studies. Stratify results by synthesis route (e.g., Wacker oxidation vs. Grignard) to identify confounding variables .

Q. What advanced NMR techniques are suitable for analyzing this compound in complex mixtures?

  • Methodological Answer :

  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC or HMBC to resolve overlapping signals in mixtures. For example, HMBC correlates aldehyde protons with adjacent carbonyl carbons.
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled this compound (if available) to enhance sensitivity in metabolic or mechanistic studies.
  • Dynamic Nuclear Polarization (DNP) : Amplify signal-to-noise ratios for low-concentration samples in kinetic analyses .

Methodological Best Practices

  • Experimental Design : Define clear objectives and phases (e.g., synthesis → characterization → bioactivity assays) to avoid data redundancy. Use mixed-methods frameworks to integrate quantitative (e.g., yield optimization) and qualitative (e.g., mechanistic studies) approaches .
  • Safety Protocols : Follow OSHA guidelines for aldehyde handling, including fume hood use, PPE (nitrile gloves, lab coats), and emergency procedures (e.g., neutralization with sodium bisulfite for spills) .
  • Data Reproducibility : Document reaction parameters (e.g., molar ratios, catalyst aging) in supplementary materials. For novel compounds, provide 1H^1H-/13C^{13}C-NMR, HRMS, and elemental analysis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropanal
Reactant of Route 2
3-Cyclohexylpropanal

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